molecular formula C23H19N3O4 B11307396 N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11307396
M. Wt: 401.4 g/mol
InChI Key: SMLXZSHGCXSVAA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a phenyl-1,2,4-oxadiazolyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the phenoxyacetamide moiety: This step involves the reaction of a phenol derivative with an acetamide precursor under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenyl and methoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol or a quinone derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would be determined by the nature of these interactions and the cellular context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: can be compared to other acetamide derivatives with similar structural features.

    1,2,4-Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring are often studied for their diverse biological activities.

    Phenoxyacetamide derivatives: These compounds are known for their potential therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C23H19N3O4/c1-28-20-13-6-5-12-19(20)24-21(27)15-29-18-11-7-10-17(14-18)22-25-23(30-26-22)16-8-3-2-4-9-16/h2-14H,15H2,1H3,(H,24,27)

InChI Key

SMLXZSHGCXSVAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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